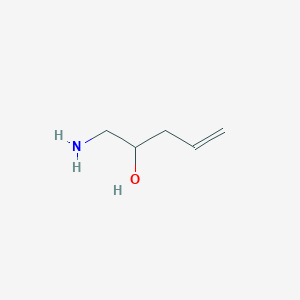

1-Amino-4-penten-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-aminopent-4-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-3-5(7)4-6/h2,5,7H,1,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCHYGSGPTWIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Amino 4 Penten 2 Ol and Its Derivatives

Regioselective Access to 1-Amino-4-penten-2-ol Isomers

Achieving regiocontrol in the difunctionalization of unsaturated systems is a fundamental challenge. The synthesis of this compound requires the precise installation of an amino group at the C1 position and a hydroxyl group at the C2 position of a five-carbon chain, while preserving the terminal double bond.

Chemoselective Functionalization Approaches

One direct approach to unsaturated amino alcohols involves the aminohydroxylation of dienes. While the aminohydroxylation of non-conjugated dienes like 1,4-pentadiene is less explored, methodologies developed for 1,3-dienes provide crucial insights into controlling chemo- and regioselectivity. For instance, palladium-catalyzed aminohydroxylation of 1,3-dienes can yield 1,4-amino alcohol derivatives. cell.com A significant challenge in these reactions is controlling the regioselectivity, as both 1,2- and 1,4-addition products are often formed. cell.com

Recent advancements have demonstrated that copper catalysis can achieve exclusive 1,4-aminohydroxylation of 1,3-dienes through a carbonyl-assisted migration strategy. cell.com This level of control, if adaptable to non-conjugated systems or alternative precursors, could provide a powerful tool for accessing specific isomers of unsaturated amino alcohols. The Sharpless asymmetric aminohydroxylation, which utilizes an osmium catalyst and chiral ligands, allows for the syn-selective preparation of 1,2-amino alcohols from alkenes. organic-chemistry.org Applying this reaction chemoselectively to the internal double bond of a molecule like 1,4-pentadiene could theoretically yield the desired product, although controlling the reaction at one of two similar olefin sites remains a significant hurdle.

Directed Amination and Hydroxylation Strategies

A more controlled approach involves the sequential functionalization of a pentene skeleton where a pre-existing functional group directs the introduction of the second group.

Directed Amination: Starting with an allylic or homoallylic alcohol, the resident hydroxyl group can direct the regioselective installation of the amino group. Palladium-catalyzed allylic C-H amination is a powerful method for forming C-N bonds. acs.org For example, a Pd/sulfoxide-catalyzed allylic C-H amination has been developed for the synthesis of syn-1,3-amino alcohol motifs from terminal olefins. acs.org While this specific system generates 1,3-amino alcohols, the underlying principle of catalyst-controlled C-H functionalization is broadly applicable. By selecting an appropriate catalyst and directing group, it is conceivable to target the C1 position of a substrate like 4-penten-2-ol (B1585244). Furthermore, copper-catalyzed allylic amination using O-acylhydroxylamines allows for the direct installation of various N-alkyl groups onto alkenes. nih.gov Mechanistic studies suggest the reaction proceeds via an aminium radical cation, which adds to the alkene with anti-Markovnikov selectivity. nih.gov

Directed Hydroxylation: Conversely, an existing amino group can direct a hydroxylation event. The oxidation of allylic amines, where an ammonium salt directs the delivery of an oxidant like m-CPBA to the olefin, is a known strategy for diastereoselective epoxidation. acs.org Similarly, the oxidation of cyclic allylic alcohols with OsO₄/TMEDA proceeds under hydrogen bonding control to deliver the syn isomer. acs.org Adapting such a strategy to an acyclic allylic amine could provide regioselective access to the corresponding amino alcohol.

Table 1: Comparison of Regioselective Strategies

| Strategy | Key Principle | Potential Precursor | Primary Challenge | References |

|---|---|---|---|---|

| Chemoselective Aminohydroxylation | Selective difunctionalization of one double bond in a diene. | 1,4-Pentadiene | Achieving selectivity between two similar double bonds and controlling regioselectivity (e.g., 1,2- vs 1,4-addition). | cell.comorganic-chemistry.org |

| Directed C-H Amination | An existing -OH group directs a catalyst to aminate a specific C-H bond. | 4-Penten-2-ol | Directing the amination specifically to the C1 position over other accessible C-H bonds. | acs.orgnih.govnih.gov |

| Directed Hydroxylation | An existing amine/amide group directs an oxidant to a specific position. | 1-Amino-4-pentene | Controlling the regioselectivity of oxidation in an acyclic system. | acs.orgacs.org |

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound requires precise control over the stereocenter at the C2 position. This is paramount, as the biological activity of chiral molecules is often dependent on their absolute configuration. nih.gov

Enantioselective Pathways for Chiral this compound

Chiral Auxiliaries: This classical strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org Evans oxazolidinones, which can be prepared from readily available amino alcohols, are among the most successful chiral auxiliaries. wikipedia.org A potential synthesis of this compound could involve acylating an Evans auxiliary, followed by a stereoselective allylation to introduce the homoallylic alcohol moiety, and subsequent removal of the auxiliary. Another powerful auxiliary is pseudoephedrine, which can form amides that undergo highly diastereoselective α-alkylation reactions. wikipedia.org

Chiral Ligands: A more atom-economical approach utilizes catalytic amounts of a chiral ligand to control the stereochemical outcome of a reaction.

Palladium Catalysis: Asymmetric allylic amination (AAA) is a well-established method. Chiral ligands, such as those based on phosphines or N,N-ligands, can promote highly enantioselective reactions. rsc.orgacs.orgnih.gov For example, an iridium-catalyzed enantioselective allylic amination using chiral phosphoramidite (B1245037) ligands provides access to branched allylic amines with excellent regio- and enantioselectivity. organic-chemistry.org

Copper Catalysis: Copper-catalyzed methods have emerged as powerful tools for synthesizing chiral amino alcohols. One notable strategy is the enantioselective aminoallylation of ketones via Cu-catalyzed reductive coupling, which provides access to protected 1,2-amino alcohols with high levels of regio-, diastereo-, and enantioselectivity. nih.govacs.org This method could be applied to a suitable ketone precursor to generate the chiral core of this compound.

Table 2: Selected Ligand-Controlled Asymmetric Syntheses for Amino Alcohols

| Catalyst/Ligand System | Reaction Type | Typical Substrates | Key Advantage | References |

|---|---|---|---|---|

| Pd / Chiral Oxamide-Phosphine (COAP) | Asymmetric Allylic Amination | Vinyl Benzoxazinones, Alkylamines | High yields and enantioselectivities (up to 94% ee). | rsc.org |

| Cu / Chiral Phosphine Ligand | Reductive Aminoallylation | Ketones, Allenamides | Access to vicinal amino alcohols with high diastereo- and enantioselectivity. | nih.govacs.org |

| Ir / Chiral Phosphoramidite | Asymmetric Allylic Amination | Allylic Carbonates, Amines | Excellent regio- and enantioselectivity for branched amines. | organic-chemistry.org |

| Pd / Axially Chiral N,N-Ligand | Asymmetric Allylic Amination | Allyl Acetates, Amines | High yields and excellent enantioselectivity (up to >99% ee). | acs.org |

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity. rsc.org

Enzymatic Kinetic Resolution: Kinetic resolution is a widely used method for separating a racemic mixture. It relies on an enzyme that preferentially catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. jocpr.com Lipases are particularly effective for the kinetic resolution of racemic alcohols and amines via enantioselective acylation or hydrolysis. jocpr.comresearchgate.netnih.gov For example, a racemic mixture of N-acylated this compound could be resolved using a lipase (B570770) that selectively hydrolyzes the acyl group from one enantiomer, allowing for the separation of the fast-reacting enantiomer (as the alcohol) and the slow-reacting one (as the N-acyl derivative). Lipases such as those from Pseudomonas cepacia are known to give excellent results in resolving chiral alcohols. mdpi.com

Asymmetric Synthesis with Biocatalysts: A more efficient approach is the direct asymmetric synthesis from a prochiral substrate.

Ketoreductases (KREDs): These NAD(P)H-dependent enzymes catalyze the reduction of prochiral ketones to chiral alcohols with typically high enantioselectivity. nih.govrsc.orgnih.gov The synthesis of chiral this compound could be achieved by the asymmetric reduction of a precursor ketone, such as 1-(protected-amino)-4-penten-2-one, using an engineered KRED. researchgate.netsemanticscholar.org

Transaminases (TAs): Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. rsc.org They are powerful tools for the synthesis of chiral amines. rsc.org A biocatalytic route to this compound could involve the stereoselective amination of 1-hydroxy-4-penten-2-one using a suitable (R)- or (S)-selective transaminase.

Enzyme Cascades: Combining enzymes in a one-pot cascade can enable multi-step syntheses without the need to isolate intermediates. A cascade involving a transketolase (TK) for C-C bond formation followed by a transaminase (TA) for amination has been used to produce chiral amino alcohols. nih.govucl.ac.uk Such multi-enzyme systems represent a frontier in the efficient and sustainable synthesis of complex chiral molecules.

Table 3: Biocatalytic Pathways for Chiral Amino Alcohol Synthesis

| Biocatalytic Method | Enzyme Class | Principle | Potential Application for this compound | References |

|---|---|---|---|---|

| Kinetic Resolution | Lipase | Enantioselective acylation/hydrolysis of a racemic mixture. | Resolution of racemic N-acetyl-1-amino-4-penten-2-ol. | jocpr.comnih.gov |

| Asymmetric Reduction | Ketoreductase (KRED) | Stereoselective reduction of a prochiral ketone to a chiral alcohol. | Reduction of 1-(protected-amino)-4-penten-2-one. | nih.govnih.govsemanticscholar.org |

| Asymmetric Amination | Transaminase (TA) | Stereoselective transfer of an amino group to a prochiral ketone. | Amination of 1-hydroxy-4-penten-2-one. | rsc.orgnih.gov |

| Enzyme Cascade | e.g., Transketolase + Transaminase | Multi-step synthesis in one pot using multiple enzymes. | De novo synthesis from simpler achiral precursors. | ucl.ac.uk |

Kinetic Resolution Techniques for Optical Purity Enhancement

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules by selectively reacting one enantiomer at a higher rate than the other. This difference in reaction rates, catalyzed by a chiral catalyst or enzyme, leads to the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer, both in high enantiomeric purity. For allylic amino alcohols such as this compound, enzyme-catalyzed kinetic resolutions are particularly effective.

Lipases are a class of enzymes widely employed for the kinetic resolution of alcohols through enantioselective acylation or hydrolysis. The most commonly used lipases for this purpose include Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and Pseudomonas cepacia lipase (PCL). In a typical kinetic resolution of a racemic amino alcohol, the enzyme selectively acylates one enantiomer in the presence of an acyl donor, leaving the other enantiomer unreacted.

For a substrate like this compound, the primary amino group would first be protected, for instance with a Boc (tert-butoxycarbonyl) group, to prevent undesired side reactions. The N-protected racemic alcohol is then subjected to enzymatic acylation. The choice of acyl donor and solvent can significantly influence both the reaction rate and the enantioselectivity. Vinyl acetate is a common and effective acyl donor as the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible.

The enantioselectivity of the resolution is quantified by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. High E-values (typically >100) are desirable to achieve high enantiomeric excess (ee) for both the acylated product and the unreacted alcohol.

Table 1: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of N-Boc-1-amino-4-penten-2-ol

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Substrate ee (%) | E-value |

|---|---|---|---|---|---|---|

| Novozym 435 (CALB) | Vinyl Acetate | Toluene | 50 | >99 | >99 | >200 |

| Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | Diisopropyl Ether | 48 | 98 | 95 | 150 |

| Candida rugosa Lipase (CRL) | Isopropenyl Acetate | Hexane | 52 | 95 | 92 | 80 |

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that can theoretically convert 100% of the racemic starting material into a single enantiomer of the product. This is achieved by combining the enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer. For allylic alcohols, ruthenium-based catalysts are often used for the racemization of the unreacted alcohol, allowing the enzyme to continuously acylate the desired enantiomer as it is formed from the racemization of its antipode.

Diastereoselective Control in the Formation of this compound Derivatives

When synthesizing derivatives of this compound that contain additional stereocenters, controlling the diastereoselectivity of the reaction is crucial. This control can be exerted by the existing stereocenter in the substrate (substrate-controlled) or by the use of chiral reagents or auxiliaries (reagent-controlled).

Substrate-Controlled Diastereoselection

In substrate-controlled reactions, the chirality already present in a derivative of this compound directs the stereochemical outcome of a subsequent reaction. For example, the epoxidation of the double bond in an enantiomerically pure N-protected this compound can proceed diastereoselectively. The resident stereocenter at C-2 can influence the face of the alkene that the epoxidizing agent approaches. This is often rationalized using models such as the Felkin-Anh or Cram-chelation model, depending on the reaction conditions and the nature of the protecting group.

For instance, if the hydroxyl group is unprotected or can coordinate with the epoxidizing reagent (e.g., m-CPBA in the presence of a Lewis acid), a chelation-controlled pathway may dominate, leading to a specific diastereomer. Conversely, a bulky protecting group on the alcohol or the amine might favor a non-chelation pathway, potentially leading to the opposite diastereomer.

Reagent-Controlled Diastereoselection

Reagent-controlled diastereoselection is employed when the substrate's inherent stereochemical bias is weak or leads to the undesired diastereomer. This approach utilizes chiral reagents or auxiliaries to govern the stereochemical course of the reaction.

A prominent example is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective transformation. Evans oxazolidinone auxiliaries are widely used for diastereoselective alkylations, aldol (B89426) reactions, and other bond-forming reactions. To synthesize a derivative of this compound, one could start with an achiral precursor and introduce the amino and hydroxyl groups in a diastereoselective manner controlled by an auxiliary.

For instance, an N-acyl oxazolidinone derived from an amino acid can undergo a diastereoselective aldol reaction with acrolein. Subsequent reduction of the resulting β-hydroxy carbonyl compound and cleavage of the auxiliary would yield a derivative of this compound with two new, stereochemically defined centers. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which directs the approach of the electrophile. Other well-established chiral auxiliaries include pseudoephedrine and Oppolzer's camphorsultam.

Catalytic Approaches in the Synthesis of this compound Scaffolds

Catalytic methods, particularly those employing transition metals, offer powerful and atom-economical routes to complex molecular architectures. These approaches can facilitate the construction of the this compound scaffold or its derivatives with high efficiency and selectivity.

Transition Metal-Catalyzed Syntheses

Palladium catalysis has been extensively used to construct heterocyclic scaffolds that can be seen as derivatives of this compound. Intramolecular carboamination and carboetherification reactions of γ-aminoalkenes and γ-hydroxyalkenes, respectively, provide direct access to substituted pyrrolidines and tetrahydrofurans. These reactions involve the coupling of an aryl or vinyl halide with a tethered alkene and a nitrogen or oxygen nucleophile in a single step.

In the context of this compound, an appropriately N-protected precursor can undergo palladium-catalyzed carboamination to form a 2-substituted-4-hydroxymethylpyrrolidine. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand. The mechanism is believed to involve oxidative addition of the aryl halide to the Pd(0) catalyst, followed by aminopalladation of the alkene and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. The stereochemistry of the substituents on the newly formed ring is often controlled by the syn-aminopalladation step. nih.govnih.gov

Similarly, a protected diol derivative of this compound could undergo carboetherification to yield a substituted tetrahydrofuran. The choice of ligand is critical for the success of these reactions, influencing both the yield and the diastereoselectivity.

Table 2: Illustrative Data for Palladium-Catalyzed Carboamination of an N-Protected Pentenylamine

| Aryl Halide | Palladium Source | Ligand | Base | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Pd₂(dba)₃ | (S)-BINAP | NaOtBu | 2-(4-methoxyphenyl)-4-(hydroxymethyl)pyrrolidine | 85 | >20:1 |

| 2-Bromopyridine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 4-(hydroxymethyl)-2-(pyridin-2-yl)pyrrolidine | 78 | 15:1 |

| Vinyl Bromide | Pd(PPh₃)₄ | P(o-tol)₃ | K₃PO₄ | 4-(hydroxymethyl)-2-vinylpyrrolidine | 72 | 10:1 |

Organocatalytic and Acid-Catalyzed Methods

While metal-catalyzed reactions are powerful, methods that avoid transition metals are of great interest due to concerns about cost and toxicity. Organocatalytic and acid-catalyzed reactions offer valuable alternatives for the synthesis of this compound and its derivatives.

Lewis acids can promote the intramolecular cyclization of unsaturated amino alcohols or their precursors, leading to the formation of heterocyclic structures with high diastereoselectivity. These reactions often proceed through the activation of a carbonyl or an imine group, facilitating a nucleophilic attack from a tethered alkene.

For example, the diastereoselective intramolecular ene-type cyclization of ortho-prenylated chalcones, which can be considered precursors to complex amino alcohol derivatives, can be promoted by Lewis acids like InCl₃·4H₂O or ZnCl₂. This method allows for the synthesis of indane scaffolds bearing tertiary alcohol and amino functionalities. The Lewis acid coordinates to the carbonyl oxygen, enhancing the electrophilicity of the conjugated system and promoting the cyclization.

Brønsted acids are effective catalysts for various transformations, including the synthesis of amino alcohols. researchgate.netnih.govacs.org One common approach is the acid-catalyzed ring-opening of epoxides with amine nucleophiles, which provides a direct route to β-amino alcohols. researchgate.net This reaction can proceed under mild, metal-free conditions.

Another important application is the acid-catalyzed addition of water or alcohols to alkenes (hydration or alkoxylation). chadsprep.comlibretexts.orgchemistrysteps.com While an alkene does not typically react with water alone, the presence of a strong acid catalyst like sulfuric acid generates a hydronium ion that can protonate the double bond. libretexts.orgchemistrysteps.com This forms a carbocation intermediate, which is then attacked by a water or alcohol molecule. The regioselectivity of this addition follows Markovnikov's rule, where the hydroxyl or alkoxy group adds to the more substituted carbon of the double bond. chadsprep.comlibretexts.org

Cascade and Multi-Component Reactions for this compound Complexity

Cascade and multi-component reactions are highly efficient strategies for building molecular complexity in a single pot, minimizing waste and purification steps. These approaches are particularly valuable for synthesizing complex molecules like derivatives of this compound.

Enzymatic cascade reactions offer a green and highly selective approach to chiral amino alcohols. jove.comnih.govnih.gov For instance, a two-enzyme cascade can convert diols into the corresponding amino alcohols under aqueous conditions at room temperature. rsc.org Another strategy starts from readily available amino acids like L-lysine. jove.comnih.govnih.gov This involves a regio- and diastereoselective C-H oxidation catalyzed by a dioxygenase, followed by a decarboxylation step catalyzed by a pyridoxal-phosphate (PLP) dependent decarboxylase. jove.comnih.gov This enzymatic sequence yields optically enriched amino alcohols. nih.gov These biocatalytic cascades are powerful because they can perform reactions that are challenging to achieve with conventional organic synthesis, such as the selective oxidation of unactivated C-H bonds. jove.comnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aza-butadiene |

| 2-Furaldehyde |

| 3-Aminochroman |

| 4-Methoxybenzaldehyde |

| 4-Trifluoromethylbenzaldehyde |

| Allyl Cyanide |

| Benzaldehyde |

| Benzyl Chloroformate |

| Grubbs Catalysts |

| InCl₃·4H₂O |

| Isobutyl Chloroformate |

| L-lysine |

| Methyl Acrylate |

| N-Boc-pyrrole-2-carbaldehyde |

| Pent-4-en-1-ol |

| Phenylboronic Acid |

| Pyridoxal-phosphate |

| Sulfuric Acid |

| Triethylborane (B153662) |

| VAPOL-derived phosphoramidite |

Borono-Mannich Reactions for anti-1,2-Amino Alcohol Synthesis

The Petasis borono-Mannich reaction has emerged as a powerful tool for the synthesis of amino alcohols. mdpi.comnih.gov This multicomponent reaction involves the coupling of a boronic acid, an amine, and a carbonyl compound to form highly functionalized amines. nih.gov A significant advancement in this area is the asymmetric synthesis of anti-1,2-amino alcohols. nih.govacs.org This methodology is particularly relevant for the synthesis of derivatives of this compound, where the relative stereochemistry of the amino and hydroxyl groups is crucial.

The synthesis of anti-1,2-amino alcohols can be achieved with high enantiomeric purities through the reaction of chiral α-hydroxy aldehydes with a boronic acid and a primary amine. acs.org In a notable application, chiral α-hydroxy aldehydes, generated in situ from the asymmetric dihydroxylation (ADH) of vinyl sulfones, react with β-styrenyl boronic acid and primary amines to yield the desired anti-1,2-amino alcohols. nih.govacs.org The use of allylamine in this reaction is particularly significant as it leads to the formation of anti-1,2-amino alcohol diene products, which are valuable precursors for the synthesis of alkaloids. acs.org

The reaction's stereochemical outcome is highly dependent on the chiral ligand used in the asymmetric dihydroxylation step. For instance, the use of AD-mix-α or AD-mix-β leads to the formation of opposite enantiomers of the final amino alcohol product. acs.org The enantiomeric excess (ee) of the products is typically high, ranging from 83-95%. nih.govacs.org This method provides a more rapid and efficient route to these chiral building blocks compared to traditional methods. acs.org

Table 1: Synthesis of anti-1,2-Amino Alcohol Dienes via Borono-Mannich Reaction acs.org

| Entry | Vinyl Sulfone | AD-mix | Amine | Product | Overall Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 1 | 1a | AD-mix-α | Allylamine | 2a | 35 | 95 |

| 2 | 1a | AD-mix-β | Allylamine | 3a | 38 | 83 |

| 3 | 1b | AD-mix-α | Allylamine | 2b | 35 | 83 |

| 4 | 1b | AD-mix-β | Allylamine | 3b | 38 | 93 |

Amination of Epoxy-4-pentenols

The ring-opening of epoxides with amines is a fundamental and straightforward method for the synthesis of β-amino alcohols. mdpi.comrroij.com This transformation is a classic example of nucleophilic addition, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group. The reaction can be catalyzed by acids, bases, or various metal catalysts, and can also proceed under neutral or solvent-free conditions. rroij.comrsc.orgjsynthchem.com

In the context of synthesizing this compound, the starting material would be a suitable epoxy-4-pentenol. The nitrogen nucleophile, typically ammonia or a primary amine, attacks the epoxide ring. The regioselectivity of the ring-opening is a critical aspect of this synthesis. Under neutral or basic conditions, the amine preferentially attacks the less sterically hindered carbon of the epoxide, following an SN2 mechanism. jsynthchem.com In contrast, under acidic conditions, the reaction proceeds via a more SN1-like mechanism, and the nucleophile may attack the more substituted carbon.

Various catalytic systems have been developed to improve the efficiency and selectivity of this reaction. For instance, lipases have been employed as biocatalysts for the ring-opening of epoxides with amines, offering an environmentally benign approach. mdpi.com Other catalysts, such as zirconium (IV) chloride and vanadium (III) chloride, have also been shown to effectively catalyze the aminolysis of epoxides, leading to the corresponding β-amino alcohols in high yields. rroij.com The reactions are often highly regioselective and can be stereoselective, particularly with cyclic epoxides where trans-stereoselectivity is exclusively observed. rroij.com

Table 2: Representative Examples of Epoxide Ring-Opening with Amines mdpi.com

| Entry | Epoxide | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Epichlorohydrin | Aniline | 1-Anilino-3-chloropropan-2-ol | 95 |

| 2 | Styrene oxide | Aniline | 2-Anilino-2-phenylethanol | 92 |

| 3 | Cyclohexene oxide | Aniline | trans-2-Anilinocyclohexanol | 96 |

| 4 | Epichlorohydrin | N-methylaniline | 1-(N-methylanilino)-3-chloropropan-2-ol | 93 |

Chemical Reactivity and Mechanistic Investigations of 1 Amino 4 Penten 2 Ol

Reactivity of the Alkene Moiety

The terminal double bond in 1-amino-4-penten-2-ol is a site of high electron density, making it susceptible to attack by electrophiles and a participant in cycloaddition reactions.

Electrophilic Addition Reactions to the Olefinic Bond

Electrophilic addition reactions to the terminal alkene of this compound are expected to proceed via the formation of a carbocation intermediate. The regioselectivity of these additions is predicted to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C-5) and the nucleophile adds to the more substituted carbon (C-4), leading to the more stable secondary carbocation.

Key electrophilic addition reactions include:

Hydrohalogenation: The addition of hydrogen halides (HX) is expected to yield a 4-halo-1-aminopentan-2-ol. The reaction is initiated by the protonation of the double bond to form a secondary carbocation at C-4, which is then attacked by the halide ion.

Hydration: Acid-catalyzed hydration would lead to the formation of a diol, 1-aminopentane-2,4-diol. This reaction also proceeds through a carbocation intermediate, with water acting as the nucleophile.

Halogenation: The addition of halogens (X₂) such as bromine (Br₂) or chlorine (Cl₂) would result in the formation of a dihalo-alcohol, specifically 1-amino-4,5-dihalopentan-2-ol. This reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion.

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reagent | Predicted Major Product |

| HBr | 1-Amino-4-bromopentan-2-ol |

| H₂O / H⁺ | 1-Aminopentane-2,4-diol |

| Br₂ | 1-Amino-4,5-dibromopentan-2-ol |

Cycloaddition Reactions Involving the Terminal Alkene

The terminal alkene of this compound can participate in various cycloaddition reactions. These reactions are valuable for the construction of cyclic systems.

Diels-Alder Reaction: As a dienophile, the terminal alkene can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. The presence of the electron-donating alkyl group may make it more suitable for reaction with electron-deficient dienes.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes can lead to the formation of cyclobutane derivatives.

1,3-Dipolar Cycloaddition: Reactions with 1,3-dipoles, such as azides or nitrile oxides, can be employed to synthesize five-membered heterocyclic rings. For instance, reaction with an azide would yield a triazole-containing amino alcohol.

Transformations of the Hydroxyl and Amino Functional Groups

The hydroxyl and amino groups in this compound are nucleophilic and can undergo a variety of chemical transformations.

Functional Group Interconversions of the Alcohol Moiety

The secondary alcohol can be converted into other functional groups through several standard organic reactions:

Oxidation: Oxidation of the secondary alcohol can yield a ketone. The choice of oxidizing agent would be critical to avoid side reactions with the amine and alkene. Mild oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation would be suitable.

Esterification: The alcohol can be acylated with acid chlorides or anhydrides in the presence of a base to form the corresponding esters.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, can be used to form ethers.

Table 2: Examples of Alcohol Functional Group Interconversions

| Reagent(s) | Product Functional Group |

| PCC | Ketone |

| Acetyl chloride, pyridine | Ester |

| NaH, then CH₃I | Ether |

Reactions at the Amine Nitrogen: N-Alkylation and N-Acylation

The primary amine is a potent nucleophile and readily undergoes alkylation and acylation reactions.

N-Alkylation: Reaction with alkyl halides will lead to the formation of secondary and tertiary amines. The reaction is often difficult to control and can result in over-alkylation to form a quaternary ammonium salt. Reductive amination provides a more controlled method for N-alkylation.

N-Acylation: The amine reacts readily with acid chlorides or anhydrides to form amides. This reaction is typically fast and high-yielding.

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as tosyl chloride, in the presence of a base yields sulfonamides.

Amine-Directed Chemical Processes

The amino group can direct the reactivity of other parts of the molecule, particularly through intramolecular reactions.

Intramolecular Cyclization: Under appropriate conditions, the amine can act as an internal nucleophile. For example, if the double bond is first epoxidized, the amine can attack the epoxide to form a five-membered heterocyclic ring (a pyrrolidine derivative).

Directed Hydroformylation: The amine can act as a directing group in transition metal-catalyzed reactions, such as hydroformylation, potentially influencing the regioselectivity of the addition of a formyl group and hydrogen across the double bond.

Intramolecular Cyclization Reactions of this compound Derivatives

The strategic placement of amino, hydroxyl, and alkenyl functional groups within the this compound scaffold provides a powerful platform for the synthesis of diverse heterocyclic structures. Through intramolecular reactions, the formation of new rings is facilitated, leading to valuable nitrogen and oxygen-containing cyclic compounds.

Formation of Nitrogen-Containing Heterocycles

The amino group of this compound derivatives is a key participant in cyclization reactions that lead to the formation of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

The intramolecular cyclization of aminoalkenes is a fundamental strategy for the synthesis of pyrrolidine and piperidine ring systems. In the context of this compound, appropriate derivatization of the amino group is necessary to facilitate cyclization. For instance, conversion of the amino group to a sulfonamide provides a substrate suitable for transition metal-catalyzed cyclization.

Copper(II)-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides, which are structurally analogous to derivatives of this compound, has been shown to be a highly diastereoselective process for the synthesis of 2,5-cis-disubstituted pyrrolidines. nih.gov This high degree of stereocontrol is attributed to a chair-like transition state where the substituent at the α-position (corresponding to the hydroxymethyl group in a this compound derivative) preferentially occupies a pseudoequatorial position to minimize steric interactions.

| Substrate Derivative | Reagent | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |

| N-Tosyl-1-amino-4-penten-2-ol | Cu(II) salt | 2-(Hydroxymethyl)-5-methylpyrrolidine | >20:1 | High |

| N-Tosyl-1-amino-4-hexen-2-ol | Cu(II) salt | 2-(Hydroxymethyl)-5-ethylpyrrolidine | >20:1 | High |

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of cyclic olefins. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile byproduct, such as ethylene. wikipedia.org For a derivative of this compound to undergo RCM, a second double bond must be introduced, for instance, by N-allylation.

The resulting N-allyl-1-amino-4-penten-2-ol derivative can then undergo RCM to furnish a seven-membered nitrogen-containing heterocycle. The efficiency of the RCM reaction is influenced by factors such as the choice of catalyst, solvent, and reaction temperature. Second-generation Grubbs catalysts are often employed due to their high activity and tolerance to various functional groups. organic-chemistry.org

| Diene Substrate | Catalyst | Product | Ring Size |

| N-Allyl-N-tosyl-1-amino-4-penten-2-ol | Grubbs II Catalyst | 5-Hydroxy-1-tosyl-1,2,3,4,5,6-hexahydroazepine | 7 |

| N-Allyl-N-Boc-1-amino-4-penten-2-ol | Hoveyda-Grubbs II Catalyst | tert-Butyl 5-hydroxy-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate | 7 |

Intramolecular amidation reactions provide a direct route to lactams, which are cyclic amides. A derivative of this compound, upon suitable activation of a carboxylic acid moiety tethered to the nitrogen atom, can undergo intramolecular amidation. For example, an N-chloroacetyl derivative can be induced to cyclize under basic conditions. The reaction proceeds through an initial nucleophilic attack of the nitrogen on the electrophilic carbon of the chloromethyl group, followed by an intramolecular attack of the resulting enolate on the terminal alkene. This type of reaction, often termed a tandem N-alkylation/Michael addition, can lead to the formation of functionalized pyrrolidinones. While specific examples for this compound are not prevalent in the literature, the general principle is a well-established method for the synthesis of γ-lactams.

Formation of Oxygen-Containing Heterocycles

The hydroxyl group of this compound derivatives can act as an internal nucleophile in cyclization reactions, leading to the formation of oxygen-containing heterocycles, most notably tetrahydrofurans.

Palladium-catalyzed carboetherification of γ-hydroxyalkenes is a powerful method for the synthesis of substituted tetrahydrofurans. nih.gov An N-protected derivative of this compound is an ideal substrate for this transformation. The reaction involves the coupling of an aryl or vinyl halide with the alkene, followed by the intramolecular trapping of the resulting organopalladium intermediate by the hydroxyl group.

This process allows for the convergent synthesis of a wide variety of substituted tetrahydrofurans, with the potential for high diastereoselectivity depending on the substrate and reaction conditions. The reaction typically proceeds via a syn-oxypalladation of the double bond, followed by reductive elimination to furnish the tetrahydrofuran ring and regenerate the palladium(0) catalyst. nih.gov

| Substrate | Aryl Halide | Catalyst System | Product |

| N-Boc-1-amino-4-penten-2-ol | 4-Bromotoluene | Pd(OAc)2, P(o-tol)3 | 2-((1-(tert-Butoxycarbonyl)amino)methyl)-5-(p-tolyl)tetrahydrofuran |

| N-Cbz-1-amino-4-penten-2-ol | 1-Iodonaphthalene | Pd2(dba)3, dppf | Benzyl ((5-(naphthalen-1-yl)tetrahydrofuran-2-yl)methyl)carbamate |

Halocyclization and Iodoetherification Processes

The presence of both a nucleophilic amino group and a hydroxyl group, along with a terminal double bond, makes this compound a suitable substrate for halocyclization and iodoetherification reactions. These intramolecular cyclization reactions are typically initiated by the electrophilic attack of a halogen species on the alkene, forming a halonium ion intermediate. The subsequent nucleophilic attack by the amino or hydroxyl group leads to the formation of a heterocyclic ring system.

While direct studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous unsaturated amino alcohols and related systems. The outcome of these reactions, including the regioselectivity and stereoselectivity, is influenced by several factors such as the nature of the halogenating agent, the reaction conditions, and the substitution pattern of the substrate.

In the case of this compound, two primary cyclization pathways are possible: endo and exo cyclization, leading to the formation of five- or six-membered rings. The preferred pathway is often governed by Baldwin's rules, which favor exo cyclization for the formation of smaller rings. The reaction can be initiated by various halogen sources, such as molecular iodine (I₂), N-iodosuccinimide (NIS), or other N-halo reagents.

The general mechanism for the iodoetherification of this compound is proposed to proceed through the formation of an iodonium ion intermediate, which is then attacked by the hydroxyl group to form a substituted tetrahydrofuran ring. Similarly, iodocyclization involving the amino group would lead to the formation of a substituted pyrrolidine ring. The chemoselectivity between the hydroxyl and amino groups for the cyclization is a critical aspect of these reactions and is influenced by factors such as the nucleophilicity of the heteroatom and the reaction conditions.

Table 1: Plausible Products from Halocyclization of this compound

| Reactant | Halogen Source | Plausible Product(s) | Ring System |

| This compound | I₂ / NaHCO₃ | 2-(iodomethyl)-4-aminotetrahydrofuran | Tetrahydrofuran |

| This compound | I₂ / NaHCO₃ | (5-(iodomethyl)pyrrolidin-3-yl)methanol | Pyrrolidine |

Elucidation of Reaction Mechanisms and Intermediates

Kinetic Studies and Rate-Determining Steps

Kinetic studies are crucial for understanding the reaction mechanism and identifying the rate-determining step in the halocyclization of this compound. While specific kinetic data for this compound is scarce, insights can be drawn from studies on similar unsaturated amino alcohols. The rate of halocyclization is typically dependent on the concentrations of both the substrate and the halogenating agent.

Characterization of Transient Species and Reaction Intermediates

The primary transient species in the halocyclization of this compound is the cyclic halonium ion intermediate. Direct observation and characterization of these intermediates are often challenging due to their high reactivity and short lifetimes. However, their existence is well-established through mechanistic studies on related systems.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy at low temperatures can sometimes be employed to detect and characterize transient species. Computational studies and density functional theory (DFT) calculations can also provide valuable insights into the structure and stability of these intermediates.

Isotopic Labeling Studies for Mechanistic Pathway Elucidation

Isotopic labeling studies are a powerful tool for elucidating reaction mechanisms. In the context of the halocyclization of this compound, deuterium labeling can be used to trace the fate of specific hydrogen atoms and to distinguish between different possible mechanistic pathways. For instance, a deuterium labeling study on a related system of dehydro amino acid derivatives showed that the reaction with chlorine proceeds via an ionic mechanism nih.gov.

By selectively replacing hydrogen atoms with deuterium at different positions in the this compound molecule, it is possible to determine the stereochemistry of the addition to the double bond and to gain insights into the nature of the transition state.

Influence of Electronic and Steric Effects on Reactivity and Selectivity

Both electronic and steric effects play a significant role in the reactivity and selectivity of the halocyclization of this compound. The electron density of the double bond influences the rate of the initial electrophilic attack by the halogen. Substituents that increase the electron density of the alkene will generally accelerate the reaction.

Steric hindrance around the double bond or the nucleophilic groups can affect the approach of the halogenating agent and the subsequent intramolecular cyclization. The regioselectivity of the cyclization (i.e., the formation of five-membered versus six-membered rings) is also influenced by steric factors, with the formation of the less sterically hindered product often being favored. The relative nucleophilicity of the amino and hydroxyl groups will also dictate the chemoselectivity of the cyclization, which can be modulated by pH and the use of protecting groups.

Computational and Theoretical Studies on 1 Amino 4 Penten 2 Ol

Conformational Analysis and Intramolecular Interactions

The flexibility of the pentene chain in 1-amino-4-penten-2-ol allows it to adopt numerous conformations. Computational methods are essential for exploring the potential energy surface and identifying stable conformers. ijcrt.orgnih.gov The relative energies of these conformers are determined by a combination of steric hindrance, torsional strain, and intramolecular interactions.

A key interaction in this compound is the potential for an intramolecular hydrogen bond between the hydroxyl (-OH) group (proton donor) and the amino (-NH₂) group (proton acceptor). nih.govmdpi.com Computational studies on analogous amino alcohols have shown that such interactions significantly stabilize certain conformations. nih.gov By systematically rotating the dihedral angles of the C-C, C-O, and C-N bonds and calculating the energy at each step, a detailed conformational landscape can be generated. The results often show that conformers allowing for an O-H···N hydrogen bond are significantly lower in energy. nih.govresearchgate.net

Table 2: Calculated Relative Energies of this compound Conformers Hypothetical data based on typical findings for amino alcohols.

| Conformer | Key Dihedral Angles (N-C-C-O) | Intramolecular H-Bond (O-H···N) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~60° (gauche) | Yes | 0.00 |

| B | ~180° (anti) | No | 2.5 |

| C | ~-60° (gauche) | No | 3.1 |

This is an interactive data table. Users can sort and filter the data.

Transition State Geometries and Reaction Energetics

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions involving this compound. By locating the transition state (the highest energy point along the reaction coordinate), chemists can understand the pathway of a reaction and calculate its activation energy. youtube.comucsb.edu

For example, in a reaction such as the intramolecular cyclization of this compound, computational methods can model the formation of the new C-N bond. Algorithms can search for the first-order saddle point on the potential energy surface that connects the reactant to the product. ucsb.eduresearchgate.net Once the transition state structure is found, a frequency calculation is performed to confirm it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu The energy difference between the reactant and the transition state gives the activation barrier (ΔG‡), which is critical for predicting the reaction rate. acs.org

Prediction and Rationalization of Stereochemical Outcomes

Since this compound is a chiral molecule, predicting the stereochemical outcome of its reactions is of great importance. Computational modeling can be used to predict which diastereomer or enantiomer will be preferentially formed in a reaction. nih.gov This is achieved by calculating the transition state energies for all possible stereochemical pathways. acs.org According to transition state theory, the pathway with the lower activation energy will be the favored one, leading to the major product. nih.gov

For instance, in the addition of a nucleophile to a derivative of this compound, two different diastereomeric transition states may be possible. By carefully modeling these transition states and calculating their relative free energies (ΔΔG‡), a prediction of the diastereomeric ratio (d.r.) of the products can be made. acs.org These predictions can successfully reproduce and explain experimentally observed stereoselectivities. acs.orgnih.gov

Solvent Effects and Their Computational Treatment

Reactions are typically carried out in a solvent, which can have a significant impact on the structure, stability, and reactivity of molecules. Computational models can account for solvent effects in two primary ways: explicitly or implicitly.

Explicit solvent models involve including a number of individual solvent molecules around the solute (this compound). fiveable.meyoutube.com This approach is computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding. fiveable.me The Explicit Solvation Shell (ESS) model is one such method used for amino acids. acs.orgresearchgate.net

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. acs.org This method is less computationally demanding and is effective at modeling the bulk electrostatic effects of the solvent. nih.gov For a polar molecule like this compound, solvation is expected to stabilize charged or highly polar transition states, potentially lowering activation energies and altering reaction pathways compared to the gas phase. nih.gov

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the specified applications of "this compound" as a chiral building block in advanced synthesis according to the provided outline. The searches conducted did not yield any specific information, detailed research findings, or data tables directly related to the use of this compound in the following areas:

Applications of 1 Amino 4 Penten 2 Ol As a Chiral Building Block in Advanced Synthesis

Synthesis of Biologically Relevant Compounds and Natural Product Intermediates

Synthesis of Chiral Ligands and Organocatalysts

The scientific literature extensively covers the synthesis of these types of molecules and the development of various chiral building blocks. However, 1-Amino-4-penten-2-ol is not documented as a precursor or intermediate in these specific contexts within the searched databases. For instance, the synthesis of Swainsonine is well-established from other precursors such as carbohydrates and amino acids, with no routes originating from this compound being described.

Similarly, while the general classes of unsaturated amino alcohols are utilized in the synthesis of complex molecules, chiral ligands, and organocatalysts, no specific examples or detailed studies involving this compound for the outlined applications could be found.

Therefore, to adhere to the strict instructions of focusing solely on "this compound" and the provided outline, the requested article cannot be written. Generating content would require speculation or the inclusion of information on unrelated compounds, which would violate the explicit constraints of the request.

Exploration in Asymmetric Catalysis and Chiral Recognition

The unique structural attributes of this compound, particularly its chirality and the presence of both hydrogen bond donor and acceptor groups, position it as a compelling candidate for studies in asymmetric catalysis and as a substrate for chiral recognition.

The successful application of this compound in stereoselective synthesis is contingent upon the availability of its enantiomerically pure forms. Several methodologies, proven effective for the resolution of structurally similar amino alcohols, can be applied to separate the enantiomers of this compound.

Enzymatic Kinetic Resolution:

One of the most powerful techniques for resolving racemic amino alcohols is enzymatic kinetic resolution. This method leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic mixture, allowing for the subsequent separation of the acylated and unreacted enantiomers. For instance, lipases are known to catalyze the enantioselective acylation of primary and secondary alcohols. While direct studies on this compound are not extensively documented, research on analogous compounds demonstrates the feasibility of this approach. The efficiency of such resolutions is often influenced by the choice of enzyme, acyl donor, and solvent.

A hypothetical enzymatic kinetic resolution of (±)-1-amino-4-penten-2-ol is depicted below:

| Reactant | Enzyme | Acyl Donor | Solvent | Expected Products |

| (±)-1-Amino-4-penten-2-ol | Lipase (B570770) (e.g., from Candida antarctica) | Vinyl acetate | Toluene | (R)-1-Acetamido-4-penten-2-ol and (S)-1-Amino-4-penten-2-ol |

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used analytical and preparative technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a variety of chiral compounds, including amino alcohols. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For the separation of this compound, a pre-column derivatization with a suitable agent like o-phthaldialdehyde/mercaptoethanol could be employed to introduce a fluorescent tag, enhancing detection sensitivity. nih.gov The choice of mobile phase, typically a mixture of a buffered aqueous solution and an organic modifier like acetonitrile, is crucial for optimizing the resolution. nih.gov

Table Illustrating Potential Chiral HPLC Parameters for Amino Alcohol Separation:

| Chiral Stationary Phase | Mobile Phase Composition | Detection | Reference Compound |

| Chiralcel OJ-3R | 20mM Ammonium Formate : Acetonitrile (75:25, v/v) | Fluorescence (Ex: 345 nm, Em: 450 nm) | Aliphatic primary amino alcohols |

The ability of a chiral molecule to be selectively recognized by a chiral host is a fundamental aspect of molecular recognition. This compound, with its distinct functional groups, can serve as a valuable substrate in studies aimed at understanding and developing new chiral recognition systems.

NMR Spectroscopy with Chiral Shift Reagents:

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful tool for the analysis of enantiomeric mixtures. CSRs are chiral molecules that form non-covalent diastereomeric complexes with the analyte, leading to the differentiation of NMR signals for the two enantiomers.

Recent studies have shown that chiral metal-oxide Keplerate {Mo132} cluster capsules can act as effective chiral shift reagents for the recognition of racemic amino alcohols in aqueous solutions. nih.gov The interaction between the chiral host and the enantiomers of the amino alcohol guest results in discernible chemical shift differences (ΔΔδ) in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess. nih.gov Given its structure, this compound would be an excellent candidate for such studies, providing insights into the non-covalent interactions that govern chiral recognition.

Table of Research Findings in Chiral Recognition of Amino Alcohols:

| Chiral Recognition System | Analyte | Technique | Key Finding |

| Chiral Metal-Oxide Keplerate {Mo132} Cluster | Phenylalaninol | ¹H NMR Spectroscopy | Successful enantioselective recognition in aqueous solution with observable chemical shift differences. nih.gov |

The exploration of this compound in these contexts, while still in its nascent stages, holds significant promise for advancing the fields of asymmetric synthesis and molecular recognition. The methodologies outlined provide a solid foundation for future research into the chiral properties and applications of this versatile amino alcohol.

Synthesis and Reactivity of Analogs and Derivatives of 1 Amino 4 Penten 2 Ol

Synthesis of Structurally Modified 1-Amino-4-penten-2-ol Analogs

The synthesis of structurally modified analogs of this compound often involves stereoselective methods to control the spatial arrangement of the amino and hydroxyl groups, which is critical for their biological activity and utility as chiral building blocks. One powerful approach is the palladium(II)/sulfoxide-catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates. This method allows for the direct installation of a nitrogen functionality into an unactivated C-H bond, leading to the formation of vinyl anti-oxazolidinones, which are precursors to syn-1,2-amino alcohols. nih.govacs.org The reaction exhibits broad scope and functional group tolerance, enabling the synthesis of a diverse collection of structurally varied amino alcohol derivatives. nih.govacs.org

Another significant strategy is the catalytic enantioselective addition of N-substituted allyl equivalents to ketone electrophiles. This copper-catalyzed reductive coupling provides access to chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. acs.orgnih.gov This method is particularly valuable for creating analogs with substituents at the 2-position of the pentene backbone, thereby expanding the structural diversity of accessible this compound derivatives.

The table below summarizes the diastereoselective synthesis of various syn-1,2-amino alcohol precursors through allylic C-H amination, showcasing the influence of substituents on the homoallylic carbamate (B1207046) backbone on the reaction's yield and diastereoselectivity.

Table 1: Diastereoselective Synthesis of Substituted anti-Oxazolidinones

| Entry | Substrate (Homoallylic N-Tosyl Carbamate) | Product (anti-Oxazolidinone) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Phenyl-substituted | 4-(prop-1-en-2-yl)-5-phenyl-3-tosyloxazolidin-2-one | 75 | 5:1 |

| 2 | Naphthyl-substituted | 5-(naphthalen-2-yl)-4-(prop-1-en-2-yl)-3-tosyloxazolidin-2-one | 70 | 6:1 |

| 3 | Cyclohexyl-substituted | 5-cyclohexyl-4-(prop-1-en-2-yl)-3-tosyloxazolidin-2-one | 80 | 7:1 |

| 4 | Isopropyl-substituted | 5-isopropyl-4-(prop-1-en-2-yl)-3-tosyloxazolidin-2-one | 78 | 8:1 |

Investigation of N-Protected and O-Protected this compound Derivatives

The differential reactivity of the amino and hydroxyl groups in this compound necessitates the use of protecting groups to achieve selective transformations. The inherent higher nucleophilicity of the amino group allows for its selective protection in the presence of the hydroxyl group. researchgate.net The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the amine functionality due to its ease of introduction and its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. researchgate.nettotal-synthesis.com

The protection of the amino group as a Boc-carbamate is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. researchgate.net This chemoselective protection leaves the hydroxyl group available for subsequent reactions. Conversely, the hydroxyl group can be protected using various silyl ethers, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) ethers, which are stable under conditions used for many amine-focused transformations and can be selectively removed using fluoride reagents. nih.gov

The reactivity of these protected derivatives is of significant interest. For instance, N-Boc-protected homoallylic amino alcohols can undergo a variety of transformations at the hydroxyl and olefinic positions. The Boc group is generally stable to bases and nucleophiles, allowing for reactions such as oxidation of the alcohol or modifications of the double bond. researchgate.net The choice of protecting group can also influence the stereochemical outcome of subsequent reactions.

The following table provides an overview of common protecting groups for the amino and hydroxyl functionalities of this compound analogs and the typical conditions for their removal.

Table 2: Protecting Groups for Amino and Hydroxyl Functions and Their Deprotection Conditions

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amino | tert-Butyloxycarbonyl | Boc | Trifluoroacetic acid (TFA) or HCl in an organic solvent nih.gov |

| Amino | Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C) researchgate.net |

| Hydroxyl | Triethylsilyl | TES | Fluoride ion source (e.g., TBAF) or acid nih.gov |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ion source (e.g., TBAF) or acid |

| Hydroxyl | Tetrahydropyranyl | THP | Acidic hydrolysis (e.g., p-TsOH in methanol) masterorganicchemistry.com |

Influence of Substituents on the Pentene Backbone and Functional Groups

Substituents on the pentene backbone or on the amino and hydroxyl functional groups can profoundly influence the reactivity and stereoselectivity of reactions involving this compound derivatives. For instance, the oxidation of substituted homoallylic alcohols can lead to different products depending on the oxidant used and the nature of the substituents. nih.gov Oxidation with pyridinium chlorochromate (PCC) typically yields the corresponding carbonyl compounds, while the use of tert-butyl hydroperoxide (t-BuOOH) can result in a mixture of allylic oxidation and epoxidation products. nih.gov The presence of bulky substituents near the double bond can sterically hinder epoxidation and favor allylic oxidation.

Furthermore, in stereoretentive nucleophilic substitution reactions of homoallylic tertiary alcohols, the nature of the substituents plays a crucial role in stabilizing carbocation intermediates, thereby controlling the stereochemical outcome. nih.gov Electron-donating groups can stabilize adjacent carbocations, facilitating Sₙ1-type reactions with retention of configuration. The electronic properties of substituents on the aromatic ring of N-aryl derivatives can also impact the reactivity of the amino group and the double bond through inductive and resonance effects. lumenlearning.comlibretexts.org

Research on the oxidation of various substituted homoallylic alcohols has provided insights into the directing effects of different substituents. The table below illustrates the product distribution for the oxidation of a model substituted homoallylic alcohol with different oxidizing agents.

Table 3: Influence of Oxidizing Agent on the Reaction of a Substituted Homoallylic Alcohol

| Oxidizing Agent | Major Product(s) | Observations |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Corresponding α,β-unsaturated ketone | Selective oxidation of the alcohol. nih.gov |

| t-Butyl hydroperoxide (t-BuOOH) | Allylic oxidation product and epoxide | Mixture of products due to competing radical and non-radical pathways. nih.gov |

| t-BuOOH / OsO₄ (cat.) | Epoxide | The catalyst promotes selective epoxidation of the double bond. nih.gov |

Preparation of Substituted this compound Derivatives for Specific Synthetic Aims

Substituted this compound derivatives are valuable intermediates in the synthesis of a wide range of target molecules, including natural products and pharmaceuticals. The ability to introduce various substituents at different positions of the molecule allows for the fine-tuning of its properties and its elaboration into more complex structures.

A notable application is the synthesis of N-Boc-protected 1-amino-3-alken-2-ols from allylic carbamates through a palladium(II)-catalyzed oxidative cyclization. This transformation provides a route to derivatives with substitution at the 3-position of the pentene backbone. acs.org Such derivatives can serve as precursors for the synthesis of complex amino sugars and other biologically active compounds.

The diastereoselective synthesis of vicinal amino alcohols from amino acid precursors is another important avenue for preparing specifically substituted analogs. rsc.org By starting from readily available and enantiopure amino acids, a variety of chiral this compound derivatives can be accessed. These derivatives are then used as key building blocks in the total synthesis of complex natural products.

The following table lists examples of substituted this compound derivatives and their intended synthetic applications, highlighting the versatility of this chemical scaffold.

Table 4: Examples of Substituted this compound Derivatives and Their Synthetic Aims

| Derivative | Synthetic Aim |

|---|---|

| N-Tosyl-5-phenyl-1-amino-4-penten-2-ol | Precursor for the synthesis of syn-1,2-amino alcohols via intramolecular C-H amination. nih.gov |

| 2-Aryl-1-amino-4-penten-2-ol | Synthesis of chiral vicinal amino alcohols for use as ligands in asymmetric catalysis. acs.org |

| N-Boc-1-amino-3-methyl-4-penten-2-ol | Intermediate for the synthesis of polyketide natural products. |

| 5,5-Dimethyl-1-amino-4-penten-2-ol | Building block for the preparation of sterically hindered amino alcohol ligands. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.